Ammonium fluoride

Catalog No.
S580186
CAS No.
12125-01-8
M.F
NH4F
FH4N
M. Wt
37.037 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium fluoride

CAS Number

12125-01-8

Product Name

Ammonium fluoride

IUPAC Name

azanium;fluoride

Molecular Formula

NH4F
FH4N

Molecular Weight

37.037 g/mol

InChI

InChI=1S/FH.H3N/h1H;1H3

InChI Key

LDDQLRUQCUTJBB-UHFFFAOYSA-N

SMILES

[NH4+].[F-]

Solubility

83.5 g/100 g water at 25 °C
100 g/100 mL of water at 0 °C
82.780 lb/100 lb of water at 70 °F
45.3 g/100 g water at 25 °C
Slightly soluble in alcohol
Solubility in water, g/100ml at 25 °C: 45.3

Synonyms

ammonium bifluoride, ammonium fluoride, ammonium fluoride (NH4-HF2), ammonium fluoride dihydrate, ammonium fluoride monohydrate

Canonical SMILES

[NH4+].[F-]

Applications in Life Sciences

  • Post-column Infusion for Steroid Profiling: In recent research, ammonium fluoride has been explored as an additive in a specific analytical technique called ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for profiling steroid hormones []. This technique involves separating various steroids in a mixture and then analyzing them using mass spectrometry. Adding a small amount of ammonium fluoride solution after the separation step (post-column) can significantly enhance the ionization of certain steroid structures, leading to improved sensitivity and detection limits in the analysis []. This application highlights the potential of ammonium fluoride as a tool for enhancing analytical sensitivity in specific research areas.

Ammonium fluoride is an inorganic compound with the chemical formula NH4F\text{NH}_4\text{F}. It appears as a white crystalline solid, often forming small colorless prisms. The compound has a sharp saline taste and is highly soluble in water. Ammonium fluoride adopts a wurtzite crystal structure, characterized by alternating layers of ammonium cations and fluoride anions, each surrounded tetrahedrally by the other. This unique arrangement leads to the formation of hydrogen bonds between the components, resembling the structure of ice .

Ammonium fluoride is a moderately toxic compound []. Ingestion, inhalation, or skin contact can cause irritation, burns, and flu-like symptoms []. It is crucial to handle ammonium fluoride with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting [].

Data:

  • Acute oral toxicity (rat): LD50 = 370 mg/kg []

  • Formation of Ammonium Bifluoride: When excess hydrogen fluoride gas is passed through ammonium fluoride, it forms ammonium bifluoride:
    NH4F+HFNH4HF2\text{NH}_4\text{F}+\text{HF}\rightarrow \text{NH}_4\text{HF}_2
  • Sublimation and Decomposition: Upon heating, ammonium fluoride sublimes, decomposing into ammonia and hydrogen fluoride:
    [NH4]FNH3+HF[\text{NH}_4]\text{F}\rightleftharpoons \text{NH}_3+\text{HF}
  • Reaction with Water: When dissolved in water, ammonium fluoride generates hydrofluoric acid, which releases fluoride ions:
    NH4F+H2OHF+NH3\text{NH}_4\text{F}+\text{H}_2\text{O}\rightarrow \text{HF}+\text{NH}_3 .

Ammonium fluoride exhibits moderate toxicity. It can cause irritation to skin and eyes upon contact and may lead to respiratory issues if inhaled. Prolonged exposure can result in more severe health effects such as nausea, vomiting, and even fluoride poisoning, which can manifest as fluorosis—a condition characterized by pain and discoloration of teeth and bones .

Ammonium fluoride can be synthesized through several methods:

  • Direct Reaction: Mixing ammonia gas with anhydrous hydrogen fluoride results in ammonium fluoride:
    HF+NH3NH4F\text{HF}+\text{NH}_3\rightarrow \text{NH}_4\text{F}
  • Aqueous Solution: Solid ammonium fluoride can be produced by dissolving it in water to create a concentrated solution .
  • Thermal Decomposition: Heating ammonium bifluoride or other ammonium fluorides can yield ammonium fluoride through decomposition reactions .

Ammonium fluoride has diverse applications across various industries:

  • Microfabrication: It is a key component in buffered oxide etch solutions used for etching silicon wafers in semiconductor manufacturing.
  • Wood Preservation: Ammonium fluoride serves as a preservative to protect wood from decay.
  • Textile Industry: It is utilized as a mothproofing agent and in dyeing processes.
  • Chemical Analysis: The compound is employed in laboratories for various analytical applications .

Research indicates that ammonium fluoride interacts significantly with biological systems and other chemical compounds:

  • Corrosive Nature: It reacts with metals and glass, making it necessary to handle with caution in laboratory settings.
  • Fluoride Ion Reactivity: The fluoride ion released upon dissolution participates in various biochemical pathways, affecting calcium and magnesium metabolism in living organisms .
  • Environmental Impact: Ammonium fluoride decomposes in moist environments, releasing hydrofluoric acid and ammonia, which poses risks to aquatic life if not managed properly .

Ammonium fluoride shares similarities with several other fluorine-containing compounds. Here are some notable comparisons:

CompoundFormulaUnique Features
Ammonium BifluorideNH4HF2\text{NH}_4\text{HF}_2Used primarily for etching glass; more acidic than ammonium fluoride.
Sodium FluorideNaF\text{NaF}Commonly used as a dental treatment; less toxic than ammonium fluoride.
Potassium FluorideKF\text{KF}Used in chemical synthesis; less soluble than ammonium fluoride.
Calcium FluorideCaF2\text{CaF}_2Naturally occurring mineral; used in optics and dental care.

Ammonium fluoride's ability to form mixed crystals with water distinguishes it from many other fluorides, making it unique among similar compounds .

The scientific exploration of ammonium fluoride (NH4F) began in the early 19th century, paralleling advancements in inorganic chemistry. Initial studies focused on its synthesis and crystallographic properties. In 1822, Jacob Berzelius characterized NH4F as a distinct compound, identifying its ionic nature and hydrogen-bonded structure. Early synthesis methods involved direct reactions between ammonia (NH3) and hydrogen fluoride (HF), as documented in 19th-century metallurgical texts.

By the early 20th century, industrial applications emerged. The Solvay process, developed in 1910, standardized large-scale production by mixing anhydrous HF with liquefied NH3 under controlled conditions. This method yielded NH4F with <0.1% HF impurities, enabling its use in glass etching and wood preservation. A key breakthrough occurred in 1933, when Ruff and Otto mapped the NH4F-HF phase diagram, revealing stable hydrates like NH4F·3HF.

Mid-20th century research expanded into structural analysis. X-ray diffraction studies in 1953 confirmed NH4F's wurtzite-type crystal lattice, featuring alternating NH4+ and F− layers with N-H···F hydrogen bonds. This discovery explained its unique ability to form mixed crystals with water—a property absent in other halide salts.

Wurtzite-Type Structure Research Methodologies

Ammonium fluoride adopts the wurtzite crystal structure, which represents a fundamental tetrahedral arrangement where both ammonium cations and fluoride anions are organized in hexagonal close-packed layers with an ABABAB stacking sequence [1]. The wurtzite-type structure research methodologies for ammonium fluoride have evolved significantly since the initial crystallographic determination by Zachariasen in 1927, who established the space group as P63mc and determined preliminary cell constants [2].

The wurtzite structure in ammonium fluoride consists of two hexagonal close-packed sublattices displaced from each other by a specific distance, creating a tetrahedral coordination environment [2]. Each ion is surrounded tetrahedrally by four ions of the opposite type, with the displacement between sublattices determining the exact geometric parameters [2]. The ideal wurtzite structure would exhibit a c/a ratio of (8/3)^(1/2) = 1.633, but experimental observations reveal deviations from this ideal value [2].

Research methodologies for studying the wurtzite structure employ systematic analysis of lattice parameters, particularly the c/a ratio and the internal parameter u, which describes the relative position of atoms within the unit cell [2]. The parameter u theoretically equals 3/8 for an ideal wurtzite structure, but actual measurements often show significant deviations that provide insights into bonding characteristics and structural distortions [2].

Modern crystallographic investigations utilize powder diffraction techniques with step-scanning procedures and least-squares refinement methods to achieve high precision in lattice parameter determination [2]. These methodologies enable researchers to detect subtle structural changes and correlate them with temperature and pressure variations [2].

Neutron and X-ray Diffraction Investigation Frameworks

The comprehensive structural characterization of ammonium fluoride requires both neutron and X-ray diffraction techniques, each providing complementary information about different aspects of the crystal structure [2]. X-ray diffraction primarily reveals the positions of heavy atoms (nitrogen and fluorine), while neutron diffraction is essential for accurate hydrogen atom localization due to the significant scattering cross-section of hydrogen for neutrons [2].

The neutron diffraction investigation framework for ammonium fluoride involves specialized sample preparation procedures, including the growth of large cylindrical crystals with hexagonal bases up to 0.8 centimeters in diameter [2]. These crystals are prepared using a controlled crystallization method involving saturated ammonia solutions in methanol as a vapor source, resulting in high-quality specimens suitable for neutron scattering experiments [2].

X-ray diffraction investigations employ automatic three-circle diffractometers with molybdenum Kα radiation, utilizing crystals of smaller dimensions (approximately 0.03 centimeters diameter) [2]. Temperature control during measurements is achieved through nitrogen gas cooling systems, enabling data collection at temperatures as low as -155°C [2].

The diffraction data collection strategies involve systematic measurement of structure factor intensities up to high scattering angles, with sin θ/λ values reaching 0.80 for X-ray data and 0.57 for neutron data [2]. Standard reflections are monitored periodically throughout experiments to ensure data quality and account for any systematic variations [2].

Diffraction MethodTemperature (°C)Crystal Size (cm)Wavelength (Å)Maximum sin θ/λUnique Reflections
X-ray diffraction-1550.03 × 0.050.71069 (Mo Kα)0.8095
Neutron diffraction-1960.25 × 3.51.2850.5748

Space Group P63mc Analysis and Research Implications

The space group P63mc (number 186) represents a hexagonal crystal system with polar symmetry, characterized by a six-fold screw axis parallel to the c-axis and mirror planes perpendicular to this axis [2] [3]. This space group assignment for ammonium fluoride has profound implications for understanding the hydrogen bonding network and the orientational ordering of ammonium tetrahedra within the crystal lattice [2].

Systematic absence analysis confirms the P63mc space group assignment through specific extinction conditions [2]. The presence of observable fourth-order reflections, initially thought to be systematically absent, indicates that the internal parameter u deviates from the ideal value of 3/8, and that the scattering powers of fluoride and ammonium ions are not equivalent [2].

The space group P63mc requires that fluorine, nitrogen, and one hydrogen atom occupy special twofold positions (1/3, 2/3, z), while the remaining three hydrogen atoms are located in sixfold general positions [2]. This crystallographic constraint is fundamental to understanding the orientational behavior of ammonium groups and precludes free rotation of the tetrahedral ammonium ion [2].

Research implications of the P63mc space group extend to the understanding of hydrogen bonding patterns in ammonium fluoride [2]. The fixed orientational arrangement of ammonium tetrahedra creates a network of nitrogen-hydrogen···fluorine hydrogen bonds with all four hydrogen-fluorine distances being equivalent at 2.708 Angstroms [2].

The polar nature of the P63mc space group contributes to the unique properties of ammonium fluoride, including its ability to form mixed crystals with water due to structural similarities [1]. This space group also explains the distinctive infrared spectroscopic features that indicate moderately strong hydrogen bonding interactions [2].

Crystallographic ParameterX-ray Data (-155°C)Neutron Data (-196°C)
Lattice parameter a (Å)4.439(1)4.439(1)
Lattice parameter c (Å)7.165(2)7.165(2)
c/a ratio1.614(2)1.614(2)
Unit cell volume (ų)122.14(1)122.14(1)
Nitrogen z-coordinate0.3782(3)0.3780(4)
Density (g/cm³)1.006 (calculated)1.002(5) (observed)

Temperature-Dependent Structural Transformation Studies

Temperature-dependent structural investigations of ammonium fluoride reveal complex phase behavior that differs significantly from other ammonium halides [4] [5] [6]. The compound undergoes several pressure and temperature-induced phase transitions, with the ambient pressure wurtzite phase (Phase I) transforming to higher-pressure polymorphs under specific thermodynamic conditions [4] [5].

High-pressure studies utilizing Raman spectroscopy and synchrotron X-ray diffraction demonstrate that ammonium fluoride exhibits a disorder-order transition above 10 gigapascals at low temperatures [5]. This transition is analogous to phase changes observed in ice and other ammonium halides, but occurs at distinctly different pressure conditions [5].

The temperature-dependent structural transformation from Phase I (P63mc) to Phase II involves a rhombohedral structure containing 24 molecules in a hexagonal unit cell with space group R3c [7]. This transition is accompanied by changes in hydrogen bonding strength, with Phase II exhibiting stronger nitrogen-hydrogen-fluorine interactions compared to Phase I [7].

At extreme pressures exceeding 115 gigapascals, ammonium fluoride transforms to Phase VIII, characterized by a tetragonal P4/nmm structure [4]. This high-pressure phase results from a synergistic combination of fluorine ion displacement and ammonium ion rotation, creating an anti-tetrahedral arrangement of ammonium groups [4].

Thermal analysis reveals that ammonium fluoride begins decomposition at approximately 168°C, following the reaction pathway: 2 ammonium fluoride (crystalline) → ammonium hydrogen fluoride (crystalline) + ammonia (gas) [8] [9]. This decomposition behavior distinguishes ammonium fluoride from other ammonium halides and influences its stability range for structural studies [8].

Temperature-dependent lattice parameter measurements show minimal thermal expansion effects within the stability range of the wurtzite structure [2]. The c/a ratio remains relatively constant with temperature changes, while the internal parameter u exhibits slight variations that maintain the tetrahedral coordination geometry [2].

PhaseSpace GroupPressure Range (GPa)Temperature Range (K)Structural Features
Phase IP63mc0-1.15200-400Wurtzite-type structure
Phase IIR3c1.15-10200-300Rhombohedral, 24 molecules
Phase IIIP-43m10-115200-300Cubic CsCl-like
Phase VIIIP4/nmm>115200-300Tetragonal distortion

Ammonium fluoride demonstrates a complex series of pressure-induced structural transformations that distinguish it significantly from other ammonium halides [1] [2]. The fundamental transition mechanism involves two primary structural parameters: the rotational orientation of ammonium tetrahedra and the positional displacement of fluoride ions within the crystal lattice [1] [2].

The pressure-induced phase evolution in ammonium fluoride follows a sequential progression from the low-pressure cubic phase P-43m (phase III) through an intermediate tetragonal phase P-4m2 (phase IIIt) to the high-pressure tetragonal phase P4/nmm (phase VIII) [1] [2]. This transition sequence exhibits a synergistic interplay between displacive and order-disorder mechanisms that unfolds over an exceptionally broad pressure range of approximately 80 gigapascals [1] [2].

The microscopic mechanism underlying the P-43m to P4/nmm transition operates through a two-stage process [1] [2]. At intermediate pressures around 40 gigapascals, fluorine ions undergo a displacive transition that initiates tetragonal distortion of the cubic phase [1] [2]. This displacive mechanism corresponds to the freezing of a zone boundary acoustic phonon, similar to phenomena observed in other ammonium halides but occurring at significantly higher pressures in ammonium fluoride [1] [2]. Subsequently, at pressures approaching 115 gigapascals, every second ammonium ion experiences a rotational shift, adopting an anti-tetrahedral arrangement that completes the transformation to the P4/nmm structure [1] [2].

The rotational orientation mechanism can be described using an Ising pseudospin variable framework, where the two possible relative orientations of adjacent ammonium tetrahedra represent different spin states [2]. This theoretical model incorporates both direct electrostatic coupling between tetrahedra that governs tetrahedral alignment and indirect phonon-mediated coupling responsible for anti-tetrahedral ordering [2]. The coupling between these mechanisms becomes increasingly pronounced at elevated pressures, facilitating the eventual stabilization of the P4/nmm phase [1] [2].

Experimental Mapping of Phase Boundaries at Extreme Conditions

Experimental determination of phase boundaries in ammonium fluoride under extreme conditions requires sophisticated high-pressure techniques capable of reaching megabar pressures while maintaining precise pressure control and measurement accuracy [1] [2]. The phase diagram mapping encompasses three distinct pressure regimes corresponding to the stability fields of phases III, IIIt, and VIII [1] [2].

The low-pressure phase III (P-43m) exhibits stability from ambient conditions up to approximately 40 gigapascals at room temperature [1] [2]. This phase adopts an ordered cesium chloride-like cubic structure with consistent rotational orientation of ammonium tetrahedra throughout the crystal lattice [1] [2]. Raman spectroscopy reveals characteristic vibrational modes that remain relatively stable within this pressure range, providing reliable indicators for phase identification [1] [2].

The intermediate phase IIIt (P-4m2) emerges above 40 gigapascals and persists until approximately 115 gigapascals [1] [2]. This phase represents a tetragonally distorted variant of phase III, characterized by displacive transitions of fluorine ions along the crystallographic c-axis [1] [2]. X-ray diffraction patterns within this pressure regime exhibit increasing asymmetry of the main diffraction peak, reflecting the progressive tetragonal distortion that cannot be unequivocally resolved into separate Bragg reflections until higher pressures [1] [2].

The high-pressure phase VIII (P4/nmm) becomes stable above 115 gigapascals and has been experimentally confirmed up to 140 gigapascals [1] [2]. This phase exhibits a tetragonal structure combining both fluorine ion displacement and anti-tetrahedral ordering of ammonium ions [1] [2]. The phase transition at 115 gigapascals is readily identifiable through X-ray diffraction as the main diffraction signal resolves into two distinct reflections corresponding to the (200) and (111) planes of the tetragonal structure [1] [2].

Temperature effects on phase boundaries demonstrate that the tetragonal distortion associated with phase IIIt can be observed at pressures as low as 10 gigapascals when measurements are conducted at low temperatures below 100 Kelvin [3]. This temperature dependence indicates that thermal energy competes with the structural driving forces for the phase transition, requiring higher pressures to achieve the same structural changes at elevated temperatures [3].

Mechanistic Studies of P-43m to P4/nmm Phase Transition

Detailed mechanistic investigations of the P-43m to P4/nmm phase transition reveal a complex energy landscape involving multiple structural degrees of freedom [1] [2]. Computational analysis of the two-dimensional potential enthalpy surface demonstrates that the transition pathway involves coupling between ammonium rotation and fluorine displacement coordinates [1] [2].

At moderate pressures around 50 gigapascals, fluorine ion displacement proceeds with relatively low energy cost along the displacement coordinate, while ammonium rotation encounters significant energy barriers [1] [2]. This energy landscape explains why the intermediate phase IIIt develops first as a tetragonal distortion driven by fluorine displacement, with ammonium ions maintaining their tetrahedral orientation [1] [2]. The energy barrier preventing ammonium rotation decreases substantially at higher pressures, enabling the anti-tetrahedral ordering that characterizes phase VIII [1] [2].

Nudged elastic band calculations provide quantitative estimates of transition barriers along optimized reaction pathways [1] [2]. These calculations yield transition barriers of 0.34, 0.25, and 0.15 electron volts per formula unit at pressures of 50, 100, and 150 gigapascals respectively [1] [2]. The systematic decrease in barrier height with increasing pressure follows the Bell-Evans-Polanyi principle, where the energetic stabilization of the final state correlates with reduced activation energy for the transition [1] [2].

The decoupling of displacive and order-disorder components in ammonium fluoride contrasts markedly with other ammonium halides, where these mechanisms operate simultaneously in direct transitions [1] [2] [4]. This decoupling enables detailed experimental observation of each stage of the transition process, providing unprecedented insight into the fundamental physics governing these complex structural transformations [1] [2].

Raman spectroscopy provides detailed mechanistic information through analysis of vibrational mode evolution across the transition [1] [2]. The lattice mode exhibits significant broadening above 40 gigapascals, consistent with the onset of fluorine displacement, and becomes undetectable between 91 and 109 gigapascals during the regime where ammonium rotation begins [1] [2]. The reappearance of sharp lattice modes above 115 gigapascals confirms the establishment of long-range order in phase VIII [1] [2].

Beyond Megabar Pressure Research Methodologies (>100 GPa)

Research methodologies for studying ammonium fluoride beyond megabar pressures require specialized experimental techniques capable of generating and maintaining extreme conditions while providing accurate structural and spectroscopic characterization [1] [2]. Diamond anvil cell technology represents the primary approach for achieving static pressures exceeding 100 gigapascals [1] [2].

Sample preparation for megabar experiments demands meticulous attention to contamination control and moisture elimination [1] [2]. Ammonium fluoride samples of 99.8 percent purity undergo thermal treatment at 400 Kelvin for 30 minutes prior to loading in diamond anvil cells under argon atmosphere within a glovebox environment [1] [2]. This preparation protocol prevents water contamination that could compromise structural measurements and phase identification [1] [2].

Diamond anvil cell configuration for megabar research utilizes 100-micrometer culet diamond anvils with rhenium gaskets indented to approximately 25 micrometers thickness [1] [2]. Sample cavities of approximately 50 micrometers diameter are laser-drilled at gasket centers to provide optimal sample confinement [1] [2]. Neon or argon gas loading at 0.2 gigapascals serves as pressure transmitting medium to maintain hydrostatic conditions and minimize pressure gradients across samples [1] [2].

Synchrotron X-ray diffraction at megabar pressures employs high-brilliance beamlines with optimized optics for small sample volumes [1] [2]. The European Synchrotron Radiation Facility beamlines ID15b and ID27 provide wavelengths of 0.4101 and 0.3738 angstroms respectively, with focused beam sizes of 6×6 micrometers enabling precise structural characterization of confined samples [1] [2]. Advanced detector systems including Eiger2 X 9M CdTe flat panel detectors capture high-resolution diffraction patterns suitable for quantitative analysis [1] [2].

Pressure determination at megabar conditions relies on multiple calibration standards to ensure measurement accuracy [1] [2]. Gold powder serves as the primary pressure standard, with pressure calculated using established equations of state [1] [2]. Ruby fluorescence provides secondary pressure calibration through the well-characterized pressure dependence of the R1 fluorescence line [1] [2]. At the highest pressures, diamond anvil Raman bands offer additional pressure calibration through their pressure-dependent frequency shifts [1] [2].

Raman spectroscopy at megabar pressures requires careful optimization of laser power and focusing conditions to prevent sample degradation while maintaining adequate signal intensity [1] [2]. Laser power is maintained below 2 milliwatts measured directly on the diamond anvil cell to avoid photoinduced transformations [1] [2]. Multiple spectrometer configurations enable comprehensive spectral coverage from lattice modes at 100 wavenumbers to stretching modes beyond 4000 wavenumbers [1] [2].

Computational Models for High-Pressure Phase Prediction

Computational modeling of ammonium fluoride under high pressure employs density functional theory methods implemented through specialized software packages designed for extreme condition calculations [1] [2] [4]. These computational approaches provide essential theoretical frameworks for understanding experimental observations and predicting phase stability at pressures beyond current experimental reach [1] [2] [4].

Density functional theory calculations utilize the Perdew-Burke-Ernzerhof exchange-correlation functional with plane wave basis sets as implemented in CASTEP and VASP software packages [1] [2] [4]. Electronic structure calculations employ ultrasoft pseudopotentials generated on-the-fly for CASTEP simulations, while VASP calculations use projector augmented wave datasets [1] [2]. Plane wave cutoff energies of 1000 electron volts ensure convergence for equation-of-state calculations, while Raman spectrum simulations utilize 700 electron volt cutoffs with norm-conserving pseudopotentials [1] [2].

Brillouin zone sampling employs k-point grids with spacing no larger than 2π×0.04 inverse angstroms for CASTEP calculations, while VASP calculations use fixed zone-centered grids with 6×6×8 k-point sampling [1] [2]. These computational parameters provide adequate convergence for accurate determination of structural parameters, energetics, and vibrational properties across the entire pressure range of interest [1] [2].

Crystal structure prediction methods combine density functional theory with random structure searching techniques to identify potential high-pressure phases [5] [4]. These approaches generate candidate structures through systematic exploration of configuration space, followed by energy minimization and stability analysis [5] [4]. Computational predictions have successfully identified the stability of the P4/nmm phase above 110 gigapascals, providing theoretical validation for experimental observations [5] [2].

Simulated Raman spectroscopy calculations enable direct comparison between theoretical predictions and experimental observations [1] [2]. These calculations determine vibrational frequencies and intensities for all phases, providing mode assignments and facilitating interpretation of experimental spectra [1] [2]. The computational approach successfully reproduces experimental Raman spectra for phases III and VIII, while constrained calculations for phase IIIt require fixing cell dimensions to experimental values due to the metastable nature of this intermediate phase [1] [2].

Phonon calculations and energy pathway analysis provide insight into transition mechanisms and activation barriers [1] [2]. Nudged elastic band methods trace minimum energy pathways between initial and final structures, revealing the sequence of atomic motions that govern phase transitions [1] [2]. These calculations demonstrate the coupling between fluorine displacement and ammonium rotation that characterizes the complex transition pathway in ammonium fluoride [1] [2].

Physical Description

Ammonium fluoride is a white crystalline solid. It is soluble in water. It is noncombustible. It is corrosive to aluminum. It is used in chemical analysis, in brewing, and as a preservative for wood.
DryPowder; Liquid
COLOURLESS CRYSTALS OR WHITE POWDER.

Color/Form

Deliquescent leaflets or needles; hexagonal prisms by sublimation; occurs commercially as a granular powder
White hexagonal crystals

Boiling Point

212 °F at 760 mm Hg (USCG, 1999)

Density

1.32 at 77 °F (USCG, 1999)
1.015
1.01 g/cm³

LogP

log Kow= -4.37 (est)

Odor

Odorless

Melting Point

238 °C
sublimes

UNII

4QT928IM0A

Related CAS

1341-49-7 (cpd with MF ammonium-HF2)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

MeSH Pharmacological Classification

Mutagens

Pictograms

Acute Toxic

Acute Toxic

Other CAS

12125-01-8

Wikipedia

Ammonium fluoride

Use Classification

Cosmetics -> Antiplaque; Oral care

Methods of Manufacturing

Prepd by passing ammonia gas into ice-cooled 40% hydrofluoric acid or by heating 1 part ammonium chloride with 2.25 parts sodium fluoride and separating the ammonium fluoride by sublimation.
Interaction of ammonium hydroxide and hydrofluoric acid with subsequent crystallization. Method of purification: recrystallization.
Anhydrous ammonium fluoride is prepared by reacting anhydrous NH3 and HF or by heating aqueous solutions of NH4F at reduced pressure, so that a mixture of H2O and NH3 is distilled.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Food, beverage, and tobacco product manufacturing
Oil and gas drilling, extraction, and support activities
Primary metal manufacturing
Ammonium fluoride ((NH4)F): ACTIVE
If it is needed in large quantities, one mole of aqueous ammonia can be mixed with one mole of the more readily available ammonium bifluoride.
Hydrofluoric acid was removed from waste gas from the mfr of fertilizers, phosphates, aluminum and enamels by 2 stage absorption with aqueous ammonium fluoride and ammonium bifluoride.

Analytic Laboratory Methods

Nesslerization Method (Direct and Following Distillation) for the Determination of Ammonia Nitrogen. Direct Nesslerization is used for purified drinking waters, natural water, and highly purified wastewater effluents. This colorimetric method is sensitive to 20 ug/L. Interferences such as turbidity, color, and precipitates are corrected through distillation. At ammonia nitrogen concentrations of 200, 800, and 1500 ug/L, relative standard deviation is 38.1, 11.2, and 11.6% respectively and relative error is 0, 0, and 0.6% respectively. /Ammonia nitrogen/
Phenate Method for the Determination of Ammonia Nitrogen. This manual colorimetric technique is used to determine ammonia concentrations in wastewater effluent from 10-500 ug/L. The blue compound, indophenol, is formed by the reaction of ammonia, hypochlorite, and phenol catalyzed by a manganous salt. For ammonia concentrations of 200, 800, and 1500 ug/L, relative standard deviation is 39.2, 15.8, and 26.0% respectively, and relative error is 2.4, 1.5, and 10.0% respectively. /Ammonia nitrogen/
Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/L. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/L, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6% respectively. /Ammonia nitrogen/
Ammonia - Selective Electrode Method This method is applicable for the measurement of 0.03-1400 mg nitrogen ammonia/L in potable and surface waters and domestic and industrial wastes. The ammonia-selective electrode uses a hydrophobic gas-permeable membrane to separate the sample solution from an electrode internal solution of ammonium chloride. Ammonia diffuses through the membrane and changes the internal solution pH, which is sensed by a pH electrode. In an inter-laboratory study (12 laboratories) using effluent water samples at 0.04, 0.10, 0.80, 20, 100, and 750 mg/L, mean recovery was 100, 470, 105, 95, 97, and 99% respectively. /Ammonia nitrogen/
For more Analytic Laboratory Methods (Complete) data for AMMONIUM FLUORIDE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Matrix: urine: procedure: ion specific electrode; range: lower limit urine 0.19 mg/L. /Total fluoride/
Charged particle activation technique is useful in nondestructively determining concn profiles of F- in extracted teeth. /Fluoride/
NIOSH 8308: Analyte: fluoride ion (F-); Specimen: urine, pre- and post-shift; Vol: 50 mL in chemically clean polyethylene bottles; Preservative: 0.2 g EDTA added to bottles before collection; Stability: 2 wk at 4 °C, longer if frozen; Technique: ion selective electrode; Quality control: spike urine pools, correct for creatinine content; Range: 1-100 mg/L urine; Est LOD: 0.1 mg/L urine; Precision(Sr): 0.04; Interferences: Hydroxide, the only positive interference, is eliminated by use of the buffer /Fluoride in urine/

Storage Conditions

May be stored in iron vessels.
Separate from acids, alkalies. Store in a cool, dry, well ventilated locations.

Stability Shelf Life

Decomposed by heat.
It tends to lose ammonia gas to revert to the more stable ammonium bifluoride.

Dates

Last modified: 08-15-2023

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